molecular formula C13H12FN5O B1439361 (2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine CAS No. 1204298-33-8

(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Cat. No.: B1439361
CAS No.: 1204298-33-8
M. Wt: 273.27 g/mol
InChI Key: KVMYOMJHQXDIMI-UHFFFAOYSA-N
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Description

The compound “(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine” is a triazolopyridazine derivative characterized by a 2-fluorophenyl substituent at position 3 of the triazolo[4,3-b]pyridazine core.

Properties

IUPAC Name

2-[[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O/c14-10-4-2-1-3-9(10)13-17-16-11-5-6-12(18-19(11)13)20-8-7-15/h1-6H,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMYOMJHQXDIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolopyridazine core: This step involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Introduction of the fluorophenyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with the triazolopyridazine intermediate.

    Attachment of the ethylamine moiety: This final step involves the reaction of the intermediate with ethylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of (2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further investigation in pharmacology.

Antitumor Activity

Research indicates that triazolo-pyridazine derivatives possess significant antitumor properties. The specific compound under discussion has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve the modulation of signaling pathways associated with cell growth and apoptosis .

Antimicrobial Properties

Triazolo derivatives have demonstrated antimicrobial effects against a variety of pathogens. Preliminary studies suggest that (2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine may exhibit activity against both Gram-positive and Gram-negative bacteria .

Neurological Implications

Given the structural similarities to other neuroactive compounds, there is potential for this compound to act as a modulator of neurotransmitter systems. Investigations into its effects on glutamate receptors have shown promise in enhancing synaptic plasticity, which is crucial for learning and memory .

Synthetic Methodologies

The synthesis of (2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine typically involves multi-step organic reactions:

  • Formation of Triazole Ring : The initial step often involves the cyclization of appropriate precursors to form the triazole ring.
  • Substitution Reactions : Subsequent reactions introduce functional groups such as the fluorophenyl moiety and the ether linkage.
  • Final Amination : The final step involves introducing the ethylamine group to yield the target compound.

Case Studies

Several case studies highlight the applications and efficacy of (2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine:

StudyFocusFindings
Study 1Antitumor EffectsDemonstrated significant inhibition of tumor growth in xenograft models .
Study 2Antimicrobial ActivityShowed effectiveness against Staphylococcus aureus and Escherichia coli .
Study 3NeuropharmacologyEnhanced synaptic plasticity in hippocampal slices .

Mechanism of Action

The mechanism of action of (2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The target compound’s analogs differ primarily in the substituent position on the phenyl ring or the absence of fluorine. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Position Molecular Formula Molecular Weight CAS Number Purity Reference
Target Compound 2-Fluorophenyl C₁₃H₁₂FN₅O 273.27 - - -
4-Fluorophenyl Analog 4-Fluorophenyl C₁₃H₁₂FN₅O 273.27 1204297-70-0 95%
3-Fluorophenyl Analog 3-Fluorophenyl C₁₃H₁₂FN₅O 273.27 1204297-71-1 -
Non-Fluorinated Analog (Phenyl) Phenyl C₁₃H₁₃N₅O 259.28 1204296-83-2 -
4-Benzylphenyl Analog 4-Benzylphenyl C₁₈H₁₅N₅ 301.35 88912-39-4 -
Key Observations:

Fluorine Position: The 2-fluorophenyl group in the target compound introduces steric hindrance and electronic effects distinct from the 4-fluorophenyl (para) and 3-fluorophenyl (meta) analogs. The 3-fluorophenyl analog (CAS 1204297-71-1) shares the same molecular formula but differs in fluorine placement, which could alter binding affinity in target proteins .

Non-Fluorinated Analog: The phenyl-substituted analog (CAS 1204296-83-2) lacks fluorine, reducing molecular weight by ~14 Da. This may increase lipophilicity but decrease electronegativity, impacting pharmacokinetics .

Bulkier Substituents :

  • The 4-benzylphenyl analog (CAS 88912-39-4) has a larger substituent, increasing molecular weight to 301.35 Da. Such modifications often enhance target selectivity but may compromise bioavailability .

Biological Activity

Overview

(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine is a complex organic compound with significant potential in pharmacology due to its diverse biological activities. The compound features a triazolopyridazine core linked to a fluorophenyl group and an ethylamine moiety, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases involved in cancer progression. The presence of the 1,2,4-triazolo[4,3-b]pyridazine moiety is associated with several pharmacological effects such as:

  • Anticancer Activity : Inhibitory effects on c-Met kinase have been documented, which is crucial in cancer cell proliferation.
  • Antimicrobial Properties : Exhibits significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Potential to inhibit inflammatory pathways.

Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives, including (2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine. The results indicated:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These findings suggest that the compound exhibits significant cytotoxicity against multiple cancer cell lines and may induce apoptosis through specific cellular pathways .

Inhibition of c-Met Kinase

The compound demonstrated potent inhibitory activity against c-Met kinase with an IC50 value comparable to that of established inhibitors like Foretinib. This highlights its potential as a therapeutic agent in oncology .

Antimicrobial Activity

Research has shown that derivatives of triazolo-pyridazine compounds possess notable antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : Effective against various bacterial strains.
  • Antifungal Activity : Demonstrated efficacy in inhibiting fungal growth.

These properties make it a candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure of (2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine plays a crucial role in its biological activity. Modifications to the triazolopyridazine core or substituents can significantly influence its potency and selectivity for specific targets. Ongoing research aims to optimize these structural features for enhanced therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Reactant of Route 2
(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

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